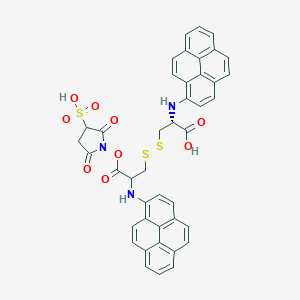
Dpc-nhss
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dpc-nhss, also known as this compound, is a useful research compound. Its molecular formula is C42H31N3O9S3 and its molecular weight is 817.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Clinical Research
Dpc-nhss could be utilized in clinical research settings, particularly in studies that require regulatory compliance and ethical oversight. The governance frameworks established by organizations like the NHS ensure that research involving human participants adheres to strict ethical standards . This framework is crucial for ensuring participant safety and data integrity.
Biomarker Analysis
The compound may serve as a biomarker in various clinical trials. Biomarkers are critical for evaluating the efficacy of new treatments and understanding disease mechanisms. Organizations such as Synnovis provide bespoke biomarker analysis services that could incorporate compounds like this compound into their testing protocols .
Drug Development
In drug development, this compound might play a role in preclinical studies to assess pharmacodynamics and pharmacokinetics. The integration of such compounds into trial designs can help researchers understand their potential therapeutic effects and safety profiles before moving to human trials.
Health Services Research
This compound could be relevant in health services research, particularly in evaluating the impact of interventions on patient outcomes. The National Health Service (NHS) emphasizes the importance of rigorous research governance to ensure that findings contribute positively to healthcare practices .
Case Studies
While specific case studies on this compound are not available, we can reference broader studies that highlight the importance of compounds in clinical settings:
- Ethnographic Studies : Research focusing on workforce dynamics within health organizations has shown how streamlined approval processes can facilitate better data collection and analysis, which may include various compounds under investigation .
- Cytokine Evaluation : In studies evaluating cytokine levels for disease markers, compounds similar to this compound could be analyzed to understand their roles in inflammatory responses or other biological processes .
Data Table Example
| Application Area | Description | Potential Impact |
|---|---|---|
| Clinical Research | Use in trials requiring ethical oversight | Ensures participant safety and data integrity |
| Biomarker Analysis | Assessment as a potential biomarker | Aids in treatment efficacy evaluation |
| Drug Development | Preclinical studies on pharmacodynamics | Informs safety profiles for human trials |
| Health Services Research | Evaluating interventions' impacts | Enhances healthcare practices |
特性
CAS番号 |
100839-37-0 |
|---|---|
分子式 |
C42H31N3O9S3 |
分子量 |
817.9 g/mol |
IUPAC名 |
(2R)-3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxo-2-(pyren-1-ylamino)propyl]disulfanyl]-2-(pyren-1-ylamino)propanoic acid |
InChI |
InChI=1S/C42H31N3O9S3/c46-35-19-34(57(51,52)53)40(47)45(35)54-42(50)33(44-31-18-14-27-10-8-23-4-2-6-25-12-16-29(31)39(27)37(23)25)21-56-55-20-32(41(48)49)43-30-17-13-26-9-7-22-3-1-5-24-11-15-28(30)38(26)36(22)24/h1-18,32-34,43-44H,19-21H2,(H,48,49)(H,51,52,53)/t32-,33?,34?/m0/s1 |
InChIキー |
NSAWNPOJKMFSKI-BGVJURHFSA-N |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
異性体SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(CSSC[C@@H](C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
同義語 |
dipyrenylcystine N-hydroxysulfosuccinimidyl monoester DPC-NHSS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















